N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide
Description
The compound features a benzo[f][1,4]oxazepin core substituted with a 7-chloro group and a 3-oxo moiety, linked via an ethyl group to a 1-methylpyrazole-5-carboxamide. While direct data on its synthesis or bioactivity are unavailable in the provided evidence, its structural analogs (e.g., pyrazole carboxamides and benzoxazepin derivatives) offer insights into its properties .
Properties
IUPAC Name |
N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-2-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O3/c1-20-13(4-5-19-20)16(23)18-6-7-21-9-11-8-12(17)2-3-14(11)24-10-15(21)22/h2-5,8H,6-7,9-10H2,1H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJWWRCHCEMOSDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NCCN2CC3=C(C=CC(=C3)Cl)OCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the oxazepine ring: This can be achieved through a cyclization reaction involving a suitable chlorinated benzene derivative and an amine.
Attachment of the pyrazole moiety: This step involves the reaction of the oxazepine intermediate with a pyrazole derivative under controlled conditions.
Final coupling: The carboxamide group is introduced through an amide coupling reaction, often using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen substitution reactions can occur, particularly at the chlorinated site, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophilic substitution using amines in polar solvents like DMF (dimethylformamide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated products.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues in Pyrazole Carboxamide Derivatives
describes pyrazole carboxamide derivatives (e.g., compounds 3a–3p ) with varying aryl substitutions. Key comparisons include:
Key Observations :
- The target compound’s benzooxazepin core distinguishes it from the arylpyrazole derivatives in . The seven-membered oxazepin ring likely enhances conformational flexibility compared to rigid aryl groups in 3a–3d .
- Substituted pyrazole carboxamides in exhibit moderate to high yields (62–71%) via EDCI/HOBt-mediated coupling, suggesting similar synthetic feasibility for the target compound .
- Electron-withdrawing substituents (e.g., 4-fluoro in 3d ) reduce carbon content in elemental analysis, a trend that may extend to the target’s 7-chloro group .
Comparison with Benzodiazepine-like Heterocycles
describes a benzo[b][1,4]oxazin derivative synthesized via cesium carbonate-mediated alkylation. Structural differences include:
Key Observations :
- Both compounds feature 3-oxo groups, which may enhance hydrogen-bonding interactions in pharmacological applications.
Pharmacological Implications of Substituents
- Chloro Substituents : The 7-chloro group in the target compound mirrors the chloro-substituted pyrazoles in (3a , 3b ), which are associated with enhanced lipophilicity and metabolic stability .
- Pyrazole Carboxamide : The 1-methylpyrazole-5-carboxamide moiety is structurally analogous to compounds in , where aryl substitutions modulate solubility and target affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
